molecular formula Cl6N3P3 B013039 Dialdehyde starch CAS No. 9047-50-1

Dialdehyde starch

Cat. No. B013039
CAS RN: 9047-50-1
M. Wt: 188.22 g/mol
InChI Key: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DAS is primarily synthesized through the oxidation of native starch with sodium periodate, which selectively oxidizes the vicinal diols in the starch to form dialdehyde groups. This process can be further optimized by varying reaction conditions such as temperature, pH, and the ratio of reactants. For instance, Zuo et al. (2017) described a one-step synthesis involving acid hydrolysis and oxidation, enhancing the aldehyde group contents to 92.7% and modifying the physical characteristics of the starch particles (Zuo et al., 2017).

Molecular Structure Analysis

The molecular structure of DAS indicates a reduction in molecular weight and an increase in aldehyde content due to the oxidation process. The characterization techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) confirm the successful introduction of aldehyde groups and changes in the starch's crystallinity and morphology. The structural analyses by Zuo et al. (2017) and others have demonstrated these molecular alterations, which significantly impact the starch's properties and reactivity (Zuo et al., 2017).

Chemical Reactions and Properties

DAS's aldehyde groups can react with various nucleophiles, leading to numerous applications. For example, Schiff base formation with amines or the cross-linking of proteins and polymers can be achieved, enhancing the material's mechanical and barrier properties. Studies like that of Yang et al. (2019) have utilized DAS for enzyme immobilization, exploiting its reactivity for creating stable and recyclable biocatalysts (Yang et al., 2019).

Physical Properties Analysis

The physical properties of DAS, such as solubility, viscosity, and thermal stability, are influenced by its aldehyde content and the degree of oxidation. The modification leads to lower hot paste viscosity and higher reactivity compared to native starch. This behavior is crucial for applications requiring specific viscosity profiles and thermal behaviors. Zuo et al. (2017) found that DAS exhibited decelerated thermal decomposition rates and changes in crystallinity, affecting its physical properties and applicability (Zuo et al., 2017).

Chemical Properties Analysis

The chemical properties of DAS, such as its reactivity towards nucleophiles, hydrophobicity, and ability to form cross-linked networks, can be tailored by adjusting the oxidation process. The introduction of aldehyde groups makes DAS a versatile intermediate for further chemical modifications, enabling the production of materials with desired chemical functionalities. For instance, Zhu et al. (2016) enhanced the hydrophobicity and thermal stability of DAS through alkylation, showcasing the potential to modify its chemical properties for specific applications (Zhu et al., 2016).

Scientific Research Applications

  • Catalysis : DAS-Schiff base Co(II) complex effectively catalyzes the oxidation of cyclohexane, showing potential for reusability in solvent-free oxidation processes (Yang, Gao, & Zhao, 2008).

  • Packaging Industry : Di-aldehyde starch crystal acts as a bio-crosslinker, enhancing the mechanical and barrier properties of gelatin-based films, beneficial for edible film-based packaging (Wang, Wang, Hong, & Zhou, 2021).

  • Environmental Remediation : DAS 8-aminoquinoline variant efficiently adsorbs Zn (II) ions from aqueous solutions, preferring higher temperatures for optimal adsorption (Ding, Zhao, & Li, 2011).

  • Biomedical Applications : DAS improves the physical and biological properties of collagen, reducing calcification in cardiovascular stents (Liu, Acharya, & Lee, 2011).

  • Food Industry : DAS enhances the tensile strength and water vapor permeability of soy protein isolate films (Rhim, Gennadios, Weller, Cezeirat, & Hanna, 1998).

  • Resin Modification : Integrating bio-based DAS into melamine-urea-formaldehyde resin improves its strength and adhesive performance (Luo, Zhang, Gao, Mao, & Li, 2019).

  • Antimicrobial Activity : Starch dialdehyde thiosemicarbazones display biological activity against various microorganisms, including Mycobacterium tuberculosis (Barabasz, Chociej, Kenit, & Tomasik, 1986).

  • Enzyme Immobilization : CS-DAS beads offer high xylanase activity recovery and stability, advantageous for xylanase immobilization (Chen, Liu, Lv, Liu, Wang, Song, & Jia, 2010).

  • Phytoremediation : DAS derivatives assist in the phytoremediation of soils contaminated with heavy metals (Antonkiewicz & Para, 2016).

  • Lipase Immobilization : Magnetic DAS nanoparticles enhance the storage stability and enzymatic properties of immobilized lipase (Yang, Chen, Yao, Qian, Guo, & Cai, 2019).

  • Thermoplastic Applications : Thermoplastic DAS exhibits improved tensile strength, moisture resistance, and water vapor permeability (Yu, Chang, & Ma, 2010).

  • Drug Delivery Systems : DAS derivatives show potential in developing controlled drug release systems (Lemos, Marcelino, Cardoso, de Souza, & Druzian, 2021).

  • Paper Industry Applications : DAS reacts with various chemicals to produce useful products for the paper industry (Ohmae, Inano, Kondo, & Okane, 1962).

  • Erodible Medical Polymers : DAS is explored as an erodible polymer and drug carrier, with its behavior influenced by environmental factors (Onishi & Nagai, 1986).

  • Biodegradable Plastics : DAS and zein plastics demonstrate biodegradability and improved mechanical properties (Spence, Jane, & Pometto, 1995).

  • General Applications : DAS's physical, chemical, and biochemical properties have led to its wide development in various fields (Liu Xiao-ning, 2004).

  • Photochemical Properties : DAS exhibits specific photochemical reactions and stability, relevant in photostability studies (Ziegler-Borowska et al., 2018).

  • Preparation Techniques : Efficient preparation methods for DAS have been developed, impacting its industrial applications (Zuo, Liu, Xiao, Zhao, Zhu, & Wu, 2017).

  • Orthogonal Method Study : Optimal conditions for preparing DAS have been studied, facilitating its production for various uses (Jia-hua, 2005).

  • Starch Granular Integrity : The stability of oxidized potato starch in water is influenced by pH and temperature, relevant for starch-based applications (Veelaert, Wit, Gotlieb, & Verhé, 1997).

Future Directions

: Optimizing the Process Conditions for Preparing Dialdehyde Starch with High Aldehyde Content by Acidolysis Oxidation Based on Response Surface Methodology : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation : Fabrication of Schiff-base crosslinked films modified with dialdehyde starch : New approach for starch dialdehyde preparation using microwave irradiation : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation

properties

IUPAC Name

3-(hydroxymethyl)-5-methoxy-2-methylhexanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJSKXEWCWUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(CC(C=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925584
Record name 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial

CAS RN

9047-50-1, 12653-84-8
Record name Dialdehyde starch
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4,290
Citations
J Yu, PR Chang, X Ma - Carbohydrate Polymers, 2010 - Elsevier
Dialdehyde starch (DAS) is prepared by periodate oxidation of starch, and DAS with different aldehyde contents is plasticized by glycerol to obtain thermoplastic DAS (TPDAS). DAS is …
M Fiedorowicz, A Para - Carbohydrate Polymers, 2006 - Elsevier
… Dialdehyde starch (DAS) from the periodate oxidative … Industrial applications of dialdehyde starch are also based on its … Any use of dialdehyde starch as a component of foodstuffs is …
JW Rhim, A Gennadios, CL Weller, C Cezeirat… - Industrial Crops and …, 1998 - Elsevier
… This study was conducted to determine the effect of dialdehyde starch (DAS) on selected physical properties of cast soy protein isolate (SPI) films. Films were cast from heated (70C for …
Y Zuo, W Liu, J Xiao, X Zhao, Y Zhu, Y Wu - International Journal of …, 2017 - Elsevier
… of prepared dialdehyde starch is low and … dialdehyde starch prepared by different processes were characterized and analyzed, and an optimized method for preparing dialdehyde starch …
A Gennadios, A Handa, GW Froning… - Journal of Agricultural …, 1998 - ACS Publications
… in soil of compression-Molded gelatin-dialdehyde starch films. Journal of Applied Polymer … on waste collagen hydrolysate cured with dialdehyde starch. Journal of Thermal Analysis …
Number of citations: 145 0-pubs-acs-org.brum.beds.ac.uk
Y Chen, Y Hao, K Ting, Q Li, Q Gao - Food chemistry, 2019 - Elsevier
… of dialdehyde starch nanocrystals (DASNCs) and dialdehyde starch nanoparticles (DASNPs… The DASNPs were prepared by gelatinization and alcohol precipitation of dialdehyde starch…
R Tang, Y Du, L Fan - Journal of Polymer Science Part B …, 2003 - Wiley Online Library
… of transparent films were prepared with dialdehyde starch as a crosslinking agent. Fourier … and 27.0%, respectively, when the dialdehyde starch content was 5%. All the crosslinked …
DM Yu, SY Xiao, CY Tong, L Chen, XM Liu - Chinese Science Bulletin, 2007 - Springer
… In this study, dialdehyde starch nanoparticle (DASNP) was obtained by oxidation of starch with sodium periodate in water-in-oil microemulsion, and its physicochemical properties have …
SD Zhang, XL Wang, YR Zhang, KK Yang… - Journal of Polymer …, 2010 - Springer
… of dialdehyde starch … dialdehyde starch than other alcohols, and that this can improve the thermal stability and overall properties of DAS [1]. When glycol is reacted with dialdehyde starch…
M Ziegler-Borowska, K Wegrzynowska-Drzymalska… - Molecules, 2018 - mdpi.com
… using sodium periodate, to obtain dialdehyde starch (DAS) containing … The surface properties of the native and dialdehyde starch … reactions in the dialdehyde starch has been proposed. …
Number of citations: 29 0-www-mdpi-com.brum.beds.ac.uk

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